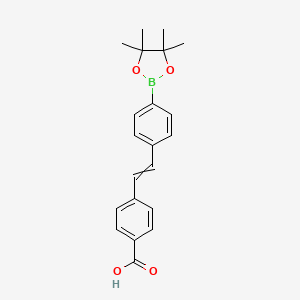
(E)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)benzoic acid is an organic compound that features a boronic ester group and a styryl group attached to a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)benzoic acid typically involves the following steps:
Formation of the Styryl Intermediate: The styryl group can be introduced via a Heck reaction, where a styrene derivative is coupled with a halogenated benzene derivative in the presence of a palladium catalyst.
Introduction of the Boronic Ester Group: The boronic ester group can be introduced through a Suzuki coupling reaction, where a boronic acid or ester is coupled with a halogenated styryl intermediate in the presence of a palladium catalyst and a base.
Final Functionalization: The benzoic acid moiety can be introduced through various functionalization reactions, such as oxidation of an aldehyde group or hydrolysis of an ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.
化学反应分析
Types of Reactions
(E)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to a boronic acid or further to a borate ester.
Reduction: The styryl group can be reduced to an ethyl group.
Substitution: The boronic ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Ethyl-substituted benzoic acid derivatives.
Substitution: Various substituted styrylbenzoic acid derivatives.
科学研究应用
Chemistry
In organic synthesis, (E)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)benzoic acid can be used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a versatile intermediate for cross-coupling reactions.
Biology and Medicine
While specific biological applications of this compound are not well-documented, boronic acids and their derivatives are known to have potential as enzyme inhibitors, particularly for proteases and kinases
Industry
In materials science, compounds with styryl and boronic ester groups can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action for (E)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)benzoic acid would depend on its specific application. For example, in cross-coupling reactions, the boronic ester group acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic partner. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, potentially inhibiting enzyme activity.
相似化合物的比较
Similar Compounds
(E)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)phenol: Similar structure but with a phenol group instead of a benzoic acid group.
(E)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)aniline: Similar structure but with an aniline group instead of a benzoic acid group.
属性
分子式 |
C21H23BO4 |
|---|---|
分子量 |
350.2 g/mol |
IUPAC 名称 |
4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]benzoic acid |
InChI |
InChI=1S/C21H23BO4/c1-20(2)21(3,4)26-22(25-20)18-13-9-16(10-14-18)6-5-15-7-11-17(12-8-15)19(23)24/h5-14H,1-4H3,(H,23,24) |
InChI 键 |
MRRZKJHCTLMNOK-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


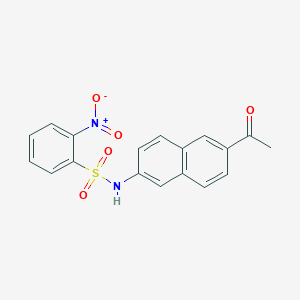
![8-[(2S)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14800972.png)
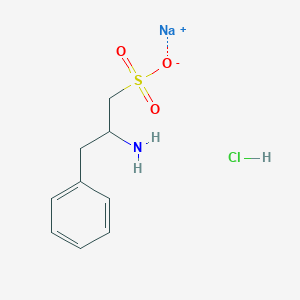
![[(3S,11R,16R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate](/img/structure/B14800993.png)
![[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol](/img/structure/B14801006.png)
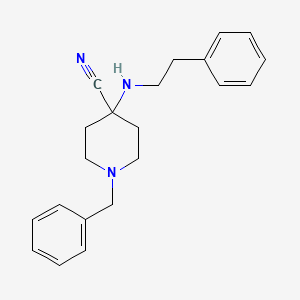
![(2E)-3-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14801009.png)

![N-[(E)-(4-ethoxyphenyl)methylidene]-3-nitroaniline](/img/structure/B14801013.png)
![4-ethoxy-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B14801029.png)
![3-Phenylpropyl 5-(2-{4-[(2,5-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)-5-oxopentanoate](/img/structure/B14801032.png)
![6-((Benzyloxy)methyl)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B14801034.png)
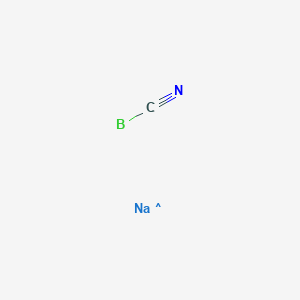
![[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14801047.png)
